N-(3-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl and propyl groups. Common reagents used in these reactions include aniline derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further studied for their biological activities.
Scientific Research Applications
N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-hydroxy-2-quinolones and benzoxazinone derivatives share structural similarities and biological activities.
Quinolinyl-pyrazoles: These compounds also exhibit diverse pharmacological properties and are studied for their therapeutic potential.
Uniqueness
N-(3-METHOXYPHENYL)-1,5-DIOXO-4-PROPYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-3-13-24-20(27)17-9-4-5-10-18(17)25-19(26)11-12-22(24,25)21(28)23-15-7-6-8-16(14-15)29-2/h4-10,14H,3,11-13H2,1-2H3,(H,23,28) |
InChI Key |
JENDLOAQAATDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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